molecular formula C16H25N3O2 B12438311 [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 889948-93-0

[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B12438311
CAS No.: 889948-93-0
M. Wt: 291.39 g/mol
InChI Key: RJQCXGLBNFUSRC-UHFFFAOYSA-N
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Description

[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 889948-93-0) is a carbamate derivative featuring a piperidine ring substituted at the 3-position with a tert-butyl carbamate group and a 3-aminophenyl moiety . Its molecular formula is C₁₆H₂₅N₃O₂, with a molar mass of 291.39 g/mol. The compound combines a rigid piperidine scaffold with a polar carbamate group and an aromatic amine, making it a versatile intermediate in medicinal chemistry. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes .

Properties

CAS No.

889948-93-0

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-7-5-9-19(11-13)14-8-4-6-12(17)10-14/h4,6,8,10,13H,5,7,9,11,17H2,1-3H3,(H,18,20)

InChI Key

RJQCXGLBNFUSRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the amino-phenyl group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into new drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and additives.

Mechanism of Action

The mechanism of action of [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

a) [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: Not specified)

  • Structure : Chloropyridinylmethyl substituent on piperidine.
  • Molecular Formula : C₁₆H₂₄ClN₃O₂.
  • This may reduce basicity but enhance π-stacking interactions .

b) Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 2014-58-6)

  • Structure : Ethyl and hydroxyethyl groups on piperidine.
  • Molecular Formula : C₁₄H₂₈N₂O₃.
  • Key Differences : The hydroxyethyl group increases hydrophilicity, likely improving aqueous solubility. However, the lack of an aromatic amine may limit interactions with aromatic receptors .

c) [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1540928-69-5)

  • Structure: Aminoethyl substituent on piperidine.
  • Molecular Formula : C₁₂H₂₅N₃O₂.
  • Key Differences: The primary amine on the ethyl chain introduces a positively charged group at physiological pH, which could enhance binding to anionic targets (e.g., kinases) compared to the neutral aminophenyl group .

Pyrrolidine-Based Carbamates

a) [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 889948-71-4)

  • Structure: Pyrrolidine core with aminomethylphenyl substituent.
  • Molecular Formula : C₁₆H₂₅N₃O₂.
  • Key Differences: The smaller pyrrolidine ring (5-membered vs. The aminomethyl group offers a secondary amine, which may alter pharmacokinetics .

Simplified Carbamates Without Piperidine

a) (3-Amino-phenyl)-carbamic acid tert-butyl ester (SC-25285)

  • Structure: Direct carbamate linkage to 3-aminophenyl.
  • Molecular Formula : C₁₁H₁₆N₂O₂.

Physicochemical and Pharmacological Comparisons

Compound Core Structure Aromatic/Functional Group Molecular Weight Key Properties
Target Compound Piperidine 3-Aminophenyl 291.39 Moderate solubility, basic amine
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin] Piperidine 6-Chloropyridinylmethyl 325.84 Electron-withdrawing Cl, π-stacking potential
Ethyl-[1-(2-hydroxy-ethyl)-piperidin] Piperidine Hydroxyethyl 272.38 High hydrophilicity, H-bond donor
[1-(3-Aminomethyl-phenyl)-pyrrolidin] Pyrrolidine 3-Aminomethylphenyl 291.39 Reduced flexibility, secondary amine

Research Findings and Implications

  • Synthetic Utility : The tert-butyl carbamate group in the target compound is a common protective strategy for amines, enabling selective deprotection in multi-step syntheses (e.g., Suzuki couplings in ) .
  • Biological Activity : highlights that carbamates with aromatic amines and basic substituents (e.g., piperidine) exhibit enhanced physostigmine-like activity, suggesting the target compound may interact with cholinesterases or related enzymes .

Biological Activity

[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its biological activity, synthesis, and therapeutic implications based on recent studies.

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 889948-93-0

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes linked to Alzheimer's disease and potential anti-cancer properties.

1. Alzheimer's Disease

The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in cholinergic neurotransmission. Inhibiting these enzymes can increase acetylcholine levels in the brain, potentially alleviating symptoms associated with Alzheimer's disease.

  • Mechanism of Action : By inhibiting AChE and BChE, the compound enhances cholinergic signaling, which is often disrupted in Alzheimer's patients. Studies indicate that dual inhibition may be beneficial for treating advanced stages of the disease, where BChE activity is significantly elevated .

2. Cancer Therapy

Recent research has highlighted the compound's potential anticancer activities. It has shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells.

  • Cytotoxicity Studies : The compound demonstrated better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin in specific cancer models . This suggests that the structural features of the compound may enhance its interaction with cellular targets involved in tumor progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester. Research indicates that modifications to the piperidine ring and the carbamate moiety can significantly influence biological activity.

Structural Modification Effect on Activity
Addition of aromatic groupsIncreased binding affinity to AChE
Variation in alkyl chain lengthAltered lipophilicity affecting brain penetration
Substitution on piperidine nitrogenEnhanced selectivity for BChE inhibition

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models of Alzheimer's, compounds similar to [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester showed significant reduction in amyloid plaque formation when administered over a period of eight weeks. This suggests a potential neuroprotective effect through modulation of cholinergic pathways .

Case Study 2: Cancer Cell Lines

In vitro studies using FaDu hypopharyngeal carcinoma cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G0/G1 phase, suggesting a mechanism that inhibits cell proliferation .

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